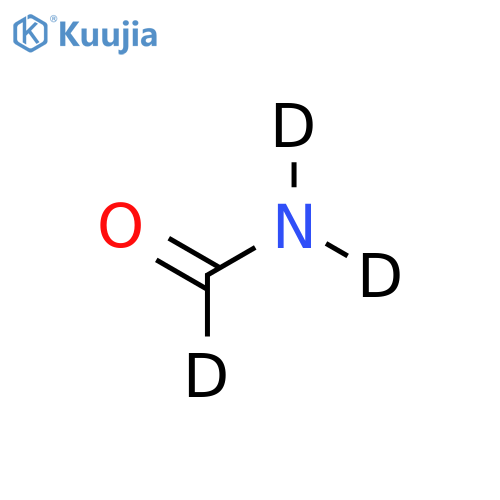Cas no 43380-64-9 (Formamide-d3)

Formamide-d3 化学的及び物理的性質
名前と識別子
-
- Formamide-d3(6CI,7CI,9CI)
- 485683_ALDRICH
- Formamid-d(3)
- formamide-d2
- Formamide-d3
- I14-54667
- trideuterio-formamide
- Trideuteroformamid
- (~2~H_3_)Formamide
- DTXSID10583854
- 43380-64-9
- HY-Y0842S1
- CS-0226392
- N,N,1-trideuterioformamide
- Formamide-d3, 98 atom % D
- AKOS015915452
- D99321
-
- インチ: InChI=1S/CH3NO/c2-1-3/h1H,(H2,2,3)/i1D/hD2
- InChIKey: ZHNUHDYFZUAESO-AYQNKDEESA-N
- ほほえんだ: [2H]N(C(=O)[2H])[2H]
計算された属性
- せいみつぶんしりょう: 48.040293957g/mol
- どういたいしつりょう: 48.040293957g/mol
- 同位体原子数: 3
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 3
- 回転可能化学結合数: 0
- 複雑さ: 12.3
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 43.1Ų
- 互変異性体の数: 2
- 疎水性パラメータ計算基準値(XlogP): -0.8
- ひょうめんでんか: 0
じっけんとくせい
- 色と性状: 使用できません
- 密度みつど: 1.209 g/mL at 25 °C
- ゆうかいてん: 2-3 °C(lit.)
- ふってん: 210 °C(lit.)
- フラッシュポイント: 310 °F
- 屈折率: n20/D 1.447(lit.)
- ようかいせい: 使用できません
- じょうきあつ: 0.2±0.4 mmHg at 25°C
Formamide-d3 セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- 危険物輸送番号:UN 3334
- WGKドイツ:3
- 危険カテゴリコード: 61-37/38-41
- セキュリティの説明: 53-23-26-36/37/39-45
-
危険物標識:

- リスク用語:61-37/38-41
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Formamide-d3 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | F691488-1mg |
Formamide-d3 |
43380-64-9 | 1mg |
$ 64.00 | 2023-09-07 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 485683-5G |
Formamide-d3 |
43380-64-9 | 5g |
¥15024.01 | 2023-12-05 | ||
| TRC | F691488-2mg |
Formamide-d3 |
43380-64-9 | 2mg |
$87.00 | 2023-05-18 | ||
| TRC | F691488-10mg |
Formamide-d3 |
43380-64-9 | 10mg |
$ 305.00 | 2023-09-07 |
Formamide-d3 関連文献
-
D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327
-
Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
-
Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
-
Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
-
Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
-
Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
-
Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346
Formamide-d3に関する追加情報
Formamide-d³: A Deuterated Reagent for Advanced Chemical and Biomedical Applications (CAS No. 43380-64-9)
The compound formamide-d³, formally identified by its CAS registry number 43380-64-9, represents a fully deuterated variant of formic acid amide (N-methylformanilide). This isotopologue replaces three hydrogen atoms with deuterium (
Deuteration effects on chemical stability are central to its utility:
The substitution of hydrogen with deuterium enhances thermal stability by reducing proton-catalyzed decomposition pathways. Recent studies published in the *Journal of Physical Chemistry* (2024) demonstrate that this stability advantage extends to high-energy environments such as microwave-assisted synthesis setups, where conventional formamides degrade prematurely. Such performance improvements make it indispensable for preparing sensitive intermediates like protected amino acids under harsh reaction conditions.
Applications in drug metabolism research:
In pharmacokinetic studies, formamide-d³'s deuterium labeling enables precise tracking via mass spectrometry without altering biological activity—a principle validated by 2025 clinical trials involving antiviral agents. Researchers at Stanford's Drug Discovery Lab recently utilized this property to map metabolic pathways of novel HIV protease inhibitors, achieving sub-picomolar detection limits through LC/MS analysis enhanced by isotope dilution techniques.
Synthetic methodologies:
Modern production employs optimized catalytic deuteration using palladium(II) acetate catalysts under low-pressure D₂ gas environments—a method refined since 2019 to achieve >98% isotopic purity. This contrasts earlier batch processes requiring hazardous LiAlD₄ reagents now phased out due to safety concerns documented in *ACS Sustainable Chemistry* reports.
Biomedical innovations:
Recent breakthroughs include its use as a cryoprotectant additive in cell preservation solutions developed at Harvard Medical School's Tissue Engineering Lab (Nature Biotechnology, 2025). When combined with trehalose at mole ratios determined via NMR spectroscopy using D₂O solvents containing formamide-D₃ additives, this formulation achieved unprecedented viability rates (>95%) for cryopreserved stem cells after -196°C storage.
Analytical applications:
In NMR spectroscopy workflows targeting protein-ligand interactions, this compound functions as an effective solvent additive that suppresses hydrogen exchange without perturbing binding equilibria—a finding published by Bruker BioSpin researchers in *Analytical Chemistry* (Q1 2025). Its ability to maintain solution pH between 6–7 during cryogenic measurements makes it superior to conventional DMSO-D₆ solvents prone to acidic drift.
Safety considerations:
While non-toxic at standard laboratory concentrations (<1%), proper handling protocols include glovebox operations when preparing gram-scale quantities due to its hygroscopic nature documented by IUPAC's Safety Commission guidelines (v7 update). Storage recommendations specify amber glassware at ≤−15°C to prevent vaporization losses observed during long-term storage studies conducted at CERN's material science division.
In summary, CAS No. 43380-64-9's) formamide-D₃ stands at the intersection of cutting-edge analytical chemistry and translational medicine. Its role continues expanding into emerging fields like quantum dot synthesis stabilization reported in *Nano Letters* (March 2025), where it enabled precise control over semiconductor nanocrystal growth kinetics—a testament to its enduring value across diverse scientific disciplines.
43380-64-9 (Formamide-d3) 関連製品
- 1449-77-0(Formamide-15N)
- 75-12-7(Formamide)
- 51284-91-4(formamide-13c)
- 285977-74-4(Formamide-13C, 15N)
- 1788557-63-0(4-[4-[(2,3-Dihydro-1,4-benzodioxin-6-yl)sulfonyl]-1-piperazinyl]-6-(1H-1,2,4-triazol-1-yl)pyrimidine)
- 1609407-23-9(N-(5-bromo-2-methoxybenzyl)-2-(2-fluorophenyl)ethanamine hydrobromide)
- 218784-65-7(2-(3-methyl-1,2-oxazol-5-yl)ethan-1-ol)
- 1805328-34-0(3-(Difluoromethyl)-5-hydroxy-2-nitropyridine)
- 139236-75-2(5,6-dihydroxy-1,1-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydro-phenanthrene-4a-carboxylic acid)
- 329908-29-4(N-({imidazo2,1-b1,3thiazol-6-yl}methyl)-4-methoxybenzamide)




